molecular formula C6H13N3O2 B14666516 Methyl 4-isopropylallophanimidate

Methyl 4-isopropylallophanimidate

Cat. No.: B14666516
M. Wt: 159.19 g/mol
InChI Key: KUAYFRMVCMNNGZ-UHFFFAOYSA-N
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Description

Methyl 4-isopropylallophanimidate is an organic compound with a unique structure that includes a methyl group, an isopropyl group, and an allophanimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isopropylallophanimidate typically involves the reaction of 4-isopropylallophanate with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as raw material preparation, reaction monitoring, and product purification. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropylallophanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield oxides, reduction reactions produce reduced forms, and substitution reactions result in substituted derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-isopropylallophanimidate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-isopropylallophanimidate include other allophanimidate derivatives and compounds with similar functional groups .

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

methyl N'-(propan-2-ylcarbamoyl)carbamimidate

InChI

InChI=1S/C6H13N3O2/c1-4(2)8-6(10)9-5(7)11-3/h4H,1-3H3,(H3,7,8,9,10)

InChI Key

KUAYFRMVCMNNGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N=C(N)OC

Origin of Product

United States

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